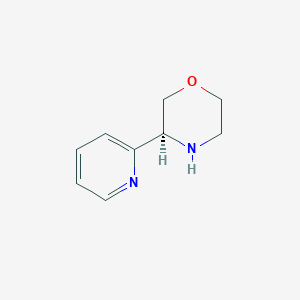

(S)-3-(Pyridin-2-yl)morpholine

Description

Properties

IUPAC Name |

(3S)-3-pyridin-2-ylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-4-10-8(3-1)9-7-12-6-5-11-9/h1-4,9,11H,5-7H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUOZCFMRLDACP-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717133 | |

| Record name | (3S)-3-(Pyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213373-02-4 | |

| Record name | (3S)-3-(Pyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Pyridin-2-yl)morpholine can be achieved through several methods. One common approach involves the reaction of pyridin-2-ylmethylamine with epichlorohydrin, followed by cyclization to form the morpholine ring. This method typically requires the use of a base such as sodium hydroxide and is carried out under reflux conditions.

Another method involves the use of a catalyst-free synthesis, where N-pyridin-2-yl ureas react with alcohols to form the desired product. This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl substituted carbamates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Pyridin-2-yl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that (S)-3-(Pyridin-2-yl)morpholine derivatives exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound showed inhibitory effects on cancer cell proliferation, particularly in breast and prostate cancer cell lines. The mechanism of action involves the modulation of specific signaling pathways associated with cell survival and apoptosis.

1.2 Antimicrobial Properties

Another notable application is in the field of antimicrobial agents. A series of studies have shown that this compound derivatives possess activity against a range of bacteria and fungi. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibiotics.

Synthesis Processes

2.1 Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Starting Materials: The synthesis often begins with readily available pyridine derivatives.

- Reactions: Key reactions include nucleophilic substitution and cyclization processes, which are crucial for forming the morpholine ring.

A detailed synthetic route can be summarized as follows:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Nucleophilic Substitution | Pyridine derivative + morpholine | Base, solvent |

| 2 | Cyclization | Intermediate product | Heat, catalyst |

| 3 | Purification | Solvent extraction | Filtration |

This synthetic approach has been optimized to improve yield and purity, making it suitable for large-scale production.

Biological Activities

3.1 Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes, including kinases and phosphodiesterases. These enzymes play critical roles in numerous biological processes, making this compound a candidate for further investigation in enzyme-targeted therapies.

3.2 Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Research indicates that it can modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

Case Studies

4.1 Case Study: Anticancer Research

A notable case study involved the evaluation of this compound derivatives on human cancer cell lines. The study found that specific modifications to the compound enhanced its cytotoxicity against breast cancer cells by increasing apoptosis rates through mitochondrial pathways.

4.2 Case Study: Antimicrobial Efficacy

In another case study examining its antimicrobial properties, researchers tested a series of this compound derivatives against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as a therapeutic agent in treating resistant infections.

Mechanism of Action

The mechanism of action of (S)-3-(Pyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, which can influence the compound’s biological activity. The morpholine ring provides additional sites for interaction and can modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4)

5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine Derivatives

2-[(3R)-3-Methylmorpholin-4-yl]-1,7-Naphthyridine Derivatives

- Key Features : A methyl-substituted morpholine ring (R-configuration) fused with naphthyridine and pyrazole groups.

- Applications : Highlighted for its high-purity polymorphic form, emphasizing the importance of stereochemical control in synthesis .

Functional and Stereochemical Differences

- Substituent Effects : The dichloropyrimidine group in 4-(4,6-Dichloropyrimidin-2-yl)morpholine enhances electrophilicity, making it reactive in Suzuki-Miyaura couplings, whereas the pyridinyl group in This compound may favor π-π stacking in receptor binding.

- Stereochemical Impact : The S-configuration in This compound contrasts with the R-configuration in 2-[(3R)-3-Methylmorpholin-4-yl]-1,7-naphthyridine , which could lead to divergent bioactivity profiles due to enantioselective target interactions .

- Agrochemical Relevance : The ethylsulfonyl group in 5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine improves solubility and target-binding kinetics, suggesting that similar modifications in This compound might enhance pesticidal efficacy .

Data Tables

Research Findings

Synthesis Challenges : The preparation of morpholine derivatives often requires precise stereochemical control, as seen in the polymorphic form B of 2-[(3R)-3-Methylmorpholin-4-yl]-1,7-naphthyridine , which demands rigorous crystallization protocols .

Biological Activity : Pyridinyl-substituted morpholines exhibit varied bioactivity depending on substituents. For example, the dichloropyrimidine group in 4-(4,6-Dichloropyrimidin-2-yl)morpholine is linked to kinase inhibition, while ethylsulfonyl groups enhance pesticidal activity in pyrazolopyrimidines .

Stereochemical Significance : Enantiomeric forms (e.g., S vs. R) critically influence drug efficacy and safety, underscoring the need for enantioselective synthesis of This compound .

Biological Activity

(S)-3-(Pyridin-2-yl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring substituted at the 3-position with a pyridine group. This structural configuration is crucial for its biological activity, as the heterocyclic nature of both the morpholine and pyridine rings contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is a common mechanism for many pharmaceutical agents. For instance, it may bind to active sites on enzymes, altering their activity and leading to therapeutic effects in conditions such as cancer and neurological disorders .

- Receptor Modulation : Morpholine derivatives are often investigated for their potential as receptor modulators. For example, this compound may interact with central nervous system (CNS) receptors, influencing neurotransmitter systems involved in mood regulation and cognitive function .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes the findings:

These results indicate that this compound exhibits potent antiproliferative effects, particularly against breast cancer cell lines.

Case Studies

- CNS Drug Development : In a study focused on CNS disorders, compounds similar to this compound were developed to selectively inhibit dopamine receptors. Such selectivity is crucial for minimizing side effects associated with broader receptor inhibition .

- Antimalarial Activity : Research has shown that pyridine-containing compounds can exhibit antimalarial properties. The structural modifications in derivatives of this compound are being explored for enhanced activity against malaria parasites .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be significantly influenced by its structural attributes:

- Substitution Patterns : Variations in substituents on the morpholine or pyridine rings can enhance or diminish biological activity. For example, the introduction of electron-withdrawing groups has been linked to increased potency against certain cancer cell lines.

Q & A

How can enantioselective synthesis of (S)-3-(Pyridin-2-yl)morpholine be optimized to achieve high enantiomeric excess (ee)?

Answer:

Enantioselective synthesis typically employs chiral catalysts or resolving agents. For morpholine derivatives, asymmetric hydrogenation of imine intermediates using ruthenium-based catalysts (e.g., Noyori-type catalysts) has shown >90% ee . Alternatively, kinetic resolution via lipase-catalyzed esterification or hydrolysis can separate enantiomers. Key parameters include:

- Catalyst loading : 1–5 mol% for optimal activity.

- Temperature : Reactions performed at 0–25°C to minimize racemization.

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance stereocontrol.

Post-synthesis, chiral HPLC (e.g., Chiralpak AD-H column) validates ee, with mobile phases like hexane/isopropanol (90:10) .

What advanced structural characterization techniques are critical for confirming the stereochemistry of this compound?

Answer:

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration. Key metrics: R-factor <5%, θ range 3–30° .

- NMR spectroscopy : H and C NMR coupled with NOESY or ROESY detect spatial proximity of protons to confirm stereochemistry. For example, coupling constants () between morpholine and pyridyl protons distinguish axial/equatorial conformers .

- Vibrational circular dichroism (VCD) : Assigns configuration via comparison with DFT-simulated spectra .

How should researchers design experiments to evaluate the biological activity of this compound in neurological targets?

Answer:

- In vitro assays :

- Binding affinity : Radioligand displacement assays (e.g., H-labeled ligands) for receptors like σ-1 or NMDA.

- Functional activity : Calcium flux assays (FLIPR) to measure GPCR modulation.

- Selectivity profiling : Screen against a panel of 50+ kinases/GPCRs to identify off-target effects.

- Dose-response curves : Use 8–12 concentration points (1 nM–100 µM) to calculate IC/EC values. Normalize data to positive controls (e.g., Donepezil for acetylcholinesterase) .

What methodologies resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

Contradictions often arise from:

- Purity issues : Validate compound integrity via HPLC (>98% purity) and LC-MS (m/z confirmation) .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include internal controls.

- Enantiomeric cross-contamination : Re-test activity using enantiopure samples isolated via preparative SFC .

Statistical tools like Grubbs’ test identify outliers, while meta-analysis aggregates data across studies .

How can computational modeling predict the pharmacokinetic (PK) properties of this compound?

Answer:

- ADME prediction : Software like Schrödinger’s QikProp calculates logP (1.5–2.5), solubility (-3.0 to -2.0 logS), and BBB permeability (CNS MPO score >4).

- Metabolic stability : CYP450 metabolism is modeled via docking into CYP3A4/2D6 active sites (Glide SP scoring).

- MD simulations : 100-ns trajectories in explicit solvent assess conformational stability and membrane penetration .

What strategies improve the stability of this compound under physiological conditions?

Answer:

- pH optimization : Store at pH 4–6 (aqueous buffers) to prevent morpholine ring hydrolysis.

- Lyophilization : Freeze-dry in the presence of cryoprotectants (e.g., trehalose) for long-term storage.

- Prodrug design : Introduce ester or carbamate moieties at the morpholine nitrogen to enhance plasma stability .

How do researchers investigate the enantiomer-specific effects of (S)- vs. (R)-3-(Pyridin-2-yl)morpholine?

Answer:

- Enantioselective assays : Compare IC values in target vs. off-target assays. For example, (S)-enantiomers may show 10-fold higher σ-1 receptor affinity .

- Crystallography : Co-crystallize each enantiomer with the target protein to visualize binding pose differences.

- In vivo PK/PD : Administer enantiopure forms to rodents and monitor brain/plasma ratios via LC-MS/MS .

What green chemistry approaches minimize waste in the synthesis of this compound?

Answer:

- Catalytic methods : Use recyclable catalysts (e.g., immobilized Ru nanoparticles) to reduce metal waste.

- Solvent substitution : Replace DCM with cyclopentyl methyl ether (CPME) or 2-MeTHF.

- Microwave-assisted synthesis : Reduces reaction time from 24h to 1h, lowering energy consumption .

How can researchers validate the mechanism of action (MoA) of this compound in disease models?

Answer:

- Target engagement : Use cellular thermal shift assays (CETSA) to confirm binding to purported targets.

- CRISPR knockouts : Delete the target gene (e.g., NR1 subunit of NMDA receptor) and assess loss of activity.

- Pathway analysis : RNA-seq or phosphoproteomics identifies downstream signaling changes .

What analytical techniques quantify this compound in complex biological matrices?

Answer:

- LC-MS/MS : MRM mode with transitions like m/z 179 → 106 (pyridyl fragment). Use deuterated internal standards (e.g., d-morpholine) for quantification .

- Microdialysis : Coupled with HPLC-UV to measure free brain concentrations in vivo.

- Limits of detection : Achieve 0.1 ng/mL sensitivity via SPE pre-concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.